ent-Entecavir-di-o-benzyl Ether

Chiral separation Impurity profiling Pharmaceutical analysis

Generic Entecavir developers face unidentified chromatographic peaks delaying ANDA submissions. ent-Entecavir-di-O-benzyl Ether (CAS 1354695-82-1) provides the definitive reference for this process impurity. • Defined stereochemistry (IUPAC: 2-amino-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one) enables unambiguous retention time matching in HPLC/UPLC impurity profiling. • Certified ≥98% purity with full characterization data supports ICH-compliant method validation and regulatory dossier preparation. • Supplied with comprehensive CoA for traceable QC in GMP/GLP batch release and stability testing.

Molecular Formula C26H27N5O3
Molecular Weight 457.534
CAS No. 1354695-82-1
Cat. No. B591691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Entecavir-di-o-benzyl Ether
CAS1354695-82-1
Synonyms2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Molecular FormulaC26H27N5O3
Molecular Weight457.534
Structural Identifiers
SMILESC=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
InChIInChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1
InChIKeyKROVOOOAPHSWCR-YPAWHYETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Entecavir-di-O-benzyl Ether: Impurity Reference Standard


ent-Entecavir-di-O-benzyl Ether (CAS 1354695-82-1), also known as Entecavir Impurity 6, is a fully characterized synthetic compound with the molecular formula C26H27N5O3 and a molecular weight of 457.52 g/mol . It is a benzyl-protected derivative of the Hepatitis B virus (HBV) antiviral agent Entecavir, wherein both hydroxyl groups are substituted with benzyl ether moieties . This compound is not an active pharmaceutical ingredient (API) but is an impurity reference standard specifically identified and utilized in the analytical method development, method validation, and quality control (QC) processes during the synthesis and formulation stages of Entecavir drug development .

ent-Entecavir-di-O-benzyl Ether: Unique Impurity Marker


In pharmaceutical quality control, impurities cannot be generically substituted due to their specific identity as markers for process control and degradation pathways. The compound ent-Entecavir-di-O-benzyl Ether is a specific process-related impurity with a defined stereochemistry, described by its IUPAC name 2-amino-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one . Its presence and quantification are mandated by regulatory guidelines for the safety assessment of Entecavir API and drug products . Substituting it with a different benzylated analog, such as the 4'-epimer (CAS 1354695-85-4) or a monobenzylated derivative (CAS 701278-13-9), would invalidate analytical methods, as these are distinct chemical entities with different chromatographic retention times and spectral properties, making accurate impurity profiling impossible [1][2].

ent-Entecavir-di-O-benzyl Ether vs. Key Analogs


Stereochemical Differentiation from 4'-epimer

The compound ent-Entecavir-di-O-benzyl Ether is differentiated from its closest analog, 4'-epi-Entecavir-di-O-benzyl Ether (CAS 1354695-85-4), by a key stereochemical inversion. The target compound has a (1R,3S,4R) stereoconfiguration, whereas the comparator has a (1S,3R,4R) configuration [1]. This structural difference results in distinct chromatographic behavior essential for method development.

Chiral separation Impurity profiling Pharmaceutical analysis

Analytical Purity: Standard vs. Research Grade

The target compound is supplied with a certified purity of 98% as determined by HPLC, meeting the high-quality requirements for a primary reference standard in pharmaceutical analysis . This contrasts with less rigorously controlled research-grade materials, which may be offered at lower purity (e.g., 95%) and without full characterization data, introducing greater analytical uncertainty [1].

Method validation Quality control Reference standard

Comprehensive vs. Basic Characterization Data

Procurement of this compound from specialist suppliers includes a comprehensive characterization data package compliant with regulatory guidelines, which typically encompasses HPLC, 1H-NMR, Mass Spectrometry (MS), and a Certificate of Analysis (CoA) . In contrast, more basic offerings may only provide a simple product description or a purity statement, lacking the orthogonal analytical proof of identity and purity required for regulatory audits or publication [1].

GMP/GLP compliance Regulatory submission Structure elucidation

Frozen Storage Stability Requirement

The target compound is specified for storage at -20°C to ensure long-term stability . This is a distinct handling requirement compared to many other small-molecule analytical standards that are stable at room temperature or 2-8°C, such as the parent API Entecavir monohydrate .

Stability studies Laboratory logistics Compound management

ent-Entecavir-di-O-benzyl Ether Applications


Method Development for Impurity Profiling

This compound is the definitive standard for developing and validating HPLC or UPLC methods intended to detect and quantify Entecavir Impurity 6 in drug substance or drug product batches. Its high certified purity (98%) and full characterization data are essential for establishing method specificity, linearity, accuracy, and precision .

QC Release and Stability Testing

In a GMP/GLP QC laboratory, this impurity standard is used daily for the routine analysis of Entecavir API and finished dosage forms to ensure they meet pharmacopeial or in-house specifications for impurity content. Its use as a traceable reference standard is critical for product release decisions and long-term stability assessments .

Regulatory Submissions Support

Pharmaceutical companies preparing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) for a generic Entecavir product must provide detailed information on process-related impurities. The procurement of this fully characterized compound, along with its comprehensive data package, provides the necessary evidence of impurity control and analytical capability to regulatory agencies .

Unknown Impurity Identification in Generics

During reverse engineering or process development for a generic version of Entecavir, unknown peaks in chromatograms must be identified. Having an authentic, high-purity sample of ent-Entecavir-di-O-benzyl Ether allows for direct retention time and spectral matching (via LC-MS) to confirm the identity of this specific impurity, accelerating process optimization and ensuring product safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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